Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate
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Overview
Description
Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate is a complex organic compound known for its diverse pharmacological properties. This compound is part of the pyrazole family, which is recognized for its significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate typically involves multiple steps. One common method includes the condensation of appropriate hydrazine derivatives with pyrazole intermediates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its pharmacological properties are being explored for potential therapeutic uses.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathway, leading to its death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Imidazoles: These compounds also exhibit a wide range of pharmacological effects, such as antifungal and antiviral activities.
Triazoles: These are known for their use in antifungal medications and other therapeutic applications.
Uniqueness
Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate stands out due to its specific structure, which combines a pyrazole ring with a benzoate ester.
Biological Activity
Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
1. Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from simpler precursors. The key steps often include the formation of the tetrahydropyrrolo-pyrazole ring system through cascade reactions involving azides and acrylates . The incorporation of various functional groups allows for the modulation of biological activity.
2.1 Antimicrobial Properties
Recent studies have demonstrated that similar compounds exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of naphthoquinones have shown efficacy against bacterial strains such as Mycobacterium tuberculosis and Pseudomonas aeruginosa . These findings suggest that this compound may also possess similar properties due to structural similarities.
2.2 Antitumor Activity
Compounds with a pyrazolo-pyridine core have been investigated for their antitumor effects. For example, certain derivatives have shown potent inhibition of cyclin-dependent kinases (CDK), which are critical in cell cycle regulation. A related compound exhibited IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9 . Such findings highlight the potential of this compound in cancer therapeutics.
2.3 Neuroprotective Effects
The neuroprotective properties of compounds similar to this compound have been explored in various studies. These compounds can modulate oxidative stress pathways and exhibit anti-apoptotic effects by upregulating protective proteins like Bcl-2 while downregulating pro-apoptotic markers . This suggests a potential role in treating neurodegenerative diseases.
3. Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of a series of pyrazolo-pyridine derivatives against clinical isolates. The results indicated that modifications in the molecular structure significantly enhanced antimicrobial efficacy compared to standard treatments .
Case Study 2: Antitumor Screening
In vitro studies on derivatives containing the pyrazolo-pyridine scaffold revealed promising results against several human cancer cell lines (HeLa and HCT116), showcasing significant antiproliferative effects .
4. Data Tables
Property | Value |
---|---|
Molecular Formula | C23H22N4O3 |
Molecular Weight | 402.45 g/mol |
IC50 (CDK2) | 0.36 µM |
IC50 (CDK9) | 1.8 µM |
Antimicrobial Activity | Active against M. tuberculosis |
Properties
Molecular Formula |
C25H20N4O4 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C25H20N4O4/c1-33-25(32)17-8-6-16(7-9-17)23-20-21(18-4-2-3-5-19(18)30)27-28-22(20)24(31)29(23)14-15-10-12-26-13-11-15/h2-13,23,30H,14H2,1H3,(H,27,28) |
InChI Key |
MJEASRWGDWRNOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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